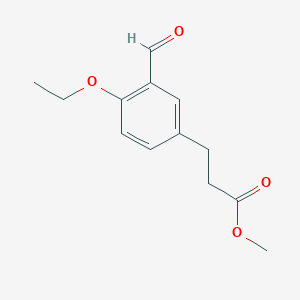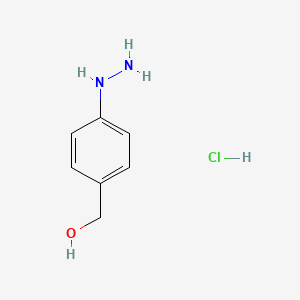
4-Hydrazinobenzyl alcohol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinobenzyl alcohol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a hydrazine group attached to a benzyl alcohol moiety, which is further stabilized as a hydrochloride salt.
Méthodes De Préparation
The synthesis of 4-Hydrazinobenzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with hydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the hydrazine derivative. The hydrochloride salt is then formed by treating the hydrazine derivative with hydrochloric acid .
Analyse Des Réactions Chimiques
4-Hydrazinobenzyl alcohol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Hydrazinobenzyl alcohol hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: While not used therapeutically, it serves as a tool in medicinal chemistry research to develop new drugs.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mécanisme D'action
The mechanism of action of 4-Hydrazinobenzyl alcohol hydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying protein modifications and interactions .
Comparaison Avec Des Composés Similaires
4-Hydrazinobenzyl alcohol hydrochloride can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Used in the synthesis of various pharmaceuticals.
Hydrazine hydrate: Commonly used as a reducing agent in chemical synthesis.
Benzylhydrazine: Similar in structure but lacks the alcohol group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of a hydrazine group with a benzyl alcohol moiety, which provides a unique set of reactivity and applications in research.
Propriétés
Numéro CAS |
1030287-86-5 |
|---|---|
Formule moléculaire |
C7H11ClN2O |
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
(4-hydrazinylphenyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-9-7-3-1-6(5-10)2-4-7;/h1-4,9-10H,5,8H2;1H |
Clé InChI |
JOFCJVZJNAHWAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


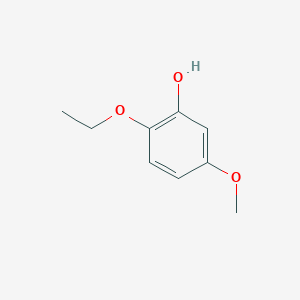
![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)

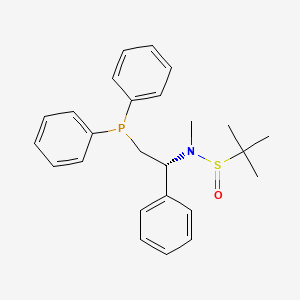
![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)

![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
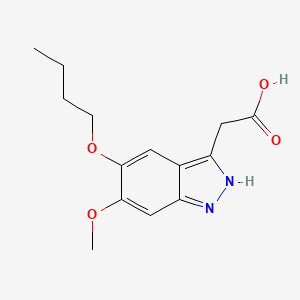

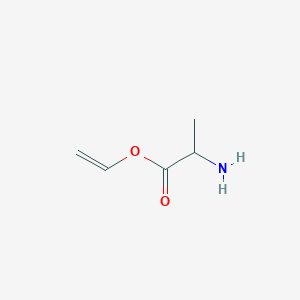

![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde](/img/structure/B15092226.png)

